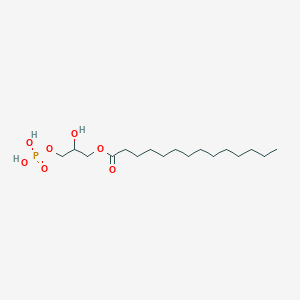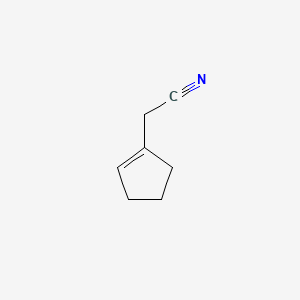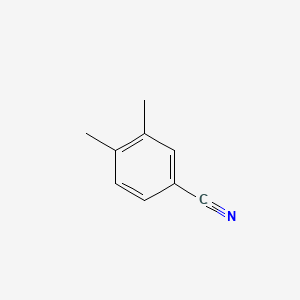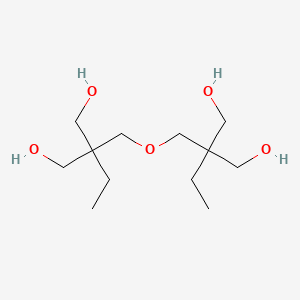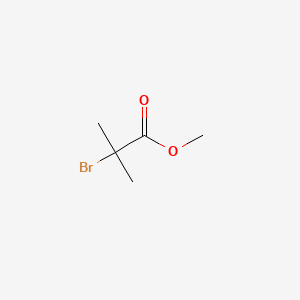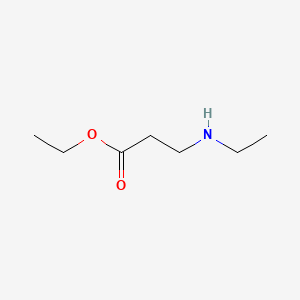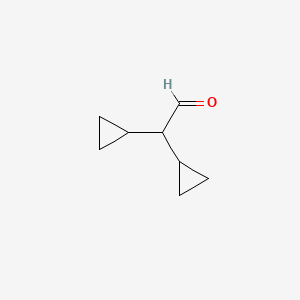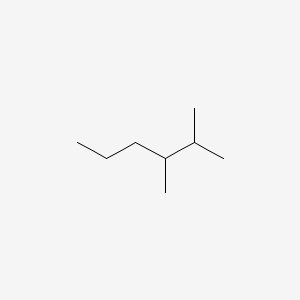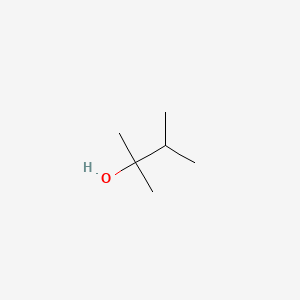
1,2,3-Trichlorodibenzo-p-dioxin
Descripción general
Descripción
1,2,3-Trichlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .
Synthesis Analysis
An anaerobic mixed culture enriched over 16 transfers from Saale river sediment reductively dehalogenated 1,2,4- and 1,2,3-trichlorodibenzo-p-dioxin (TrCDD) to di- and monochlorinated congeners in the presence of pyruvate (or lactate) and fumarate as cosubstrates .
Molecular Structure Analysis
The molecular formula of 1,2,3-Trichlorodibenzo-p-dioxin is C12H5Cl3O2 . The InChI string is InChI=1S/C12H5Cl3O2/c13-6-5-9-12 (11 (15)10 (6)14)17-8-4-2-1-3-7 (8)16-9/h1-5H . The Canonical SMILES is C1=CC=C2C (=C1)OC3=CC (=C (C (=C3O2)Cl)Cl)Cl .
Physical And Chemical Properties Analysis
The molecular weight of 1,2,3-Trichlorodibenzo-p-dioxin is 287.5 g/mol . The XLogP3 is 5.4 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .
Aplicaciones Científicas De Investigación
Aerobic Bacterial Transformation and Biodegradation
1,2,3-Trichlorodibenzo-p-dioxin can be transformed and biodegraded by aerobic bacteria . This process is considered both economically and environmentally as a better substitute to physicochemical conventional approaches . The degradation of these compounds is through two major catabolic routes: lateral and angular dioxygenation pathways .
Bioremediation of Dioxins in Contaminated Systems
The knowledge of bacterial diversity and aerobic bacterial transformation has been used to clean up dioxin-polluted soils . This is a promising application for the removal of dioxins from the environment.
Biotransformation by White-Rot Fungus
The white-rot fungus Phlebia lindtneri can biotransform 1,2,3-Trichlorodibenzo-p-dioxin to hydroxylated and methoxylated compounds . This indicates that the degradation of these compounds depends on the chlorination patterns of the substrates .
Metabolism by Cytochrome P450 and UDP-Glucuronosyltransferase
The metabolism of 1,2,3-Trichlorodibenzo-p-dioxin by cytochrome P450 (P450) and UDP-glucuronosyltransferase (UGT) has been examined using a recombinant enzyme system and human liver microsomes . This provides insights into how the body processes and eliminates this compound.
Study of Persistent Organic Pollutants
1,2,3-Trichlorodibenzo-p-dioxin is among the top priority chemicals of the persistent organic pollutants (POPs) popularly referred to as the “dirty dozen” due to their notable toxicity, carcinogenicity, and mutagenicity . Studying this compound helps in understanding the behavior and impact of POPs in the environment.
Safety And Hazards
Direcciones Futuras
Future studies of dioxin action have the potential to provide additional insights into mechanisms of mammalian gene regulation that are of broader interest . A further understanding of the ligand specificity and structure of the Ah receptor will likely assist in the identification of other chemicals to which humans are exposed that may add to, synergize, or block the toxicity of TCDD .
Propiedades
IUPAC Name |
1,2,3-trichlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O2/c13-6-5-9-12(11(15)10(6)14)17-8-4-2-1-3-7(8)16-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMFBGZVVNDVFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202949 | |
| Record name | 1,2,3-Trichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trichlorodibenzo-p-dioxin | |
CAS RN |
54536-17-3 | |
| Record name | 1,2,3-Trichlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054536173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Trichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-TRICHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3428IVQ29V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can anaerobic bacteria degrade 1,2,3-Trichlorodibenzo-p-dioxin?
A: Yes, research has shown that anaerobic bacterial consortia, specifically those found in river sediments, can dechlorinate 1,2,3-Trichlorodibenzo-p-dioxin (1,2,3-TrCDD). A study using sediment from the Saale River in Germany observed reductive dechlorination of 1,2,3-TrCDD, primarily yielding 2,3-Dichlorodibenzo-p-dioxin (2,3-DCDD) as the main product [].
Q2: What bacterial species are involved in 1,2,3-TrCDD dechlorination?
A: Studies have identified Dehalococcoides mccartyi strain DCMB5, originally isolated from dioxin-polluted river sediment, as capable of using 1,2,3-TrCDD as an electron acceptor for organohalide respiration []. This process led to the production of 1,3-Dichlorodibenzo-p-dioxin and 2-Monochlorodibenzo-p-dioxin []. Another study identified two Dehalobacter phylotypes (FTH1 and FTH2) in an enrichment culture capable of dechlorinating 1,2,3-TrCDD [].
Q3: Is there evidence that dechlorination of 1,2,3-TrCDD is linked to microbial growth?
A: Research suggests that the dechlorination of 1,2,3-TrCDD can be linked to the growth of specific bacterial species. For example, in a mixed culture containing Dehalococcoides, a significant increase in the 16S rRNA gene copies of these bacteria was observed alongside the release of chloride ions during 1,2,3-TrCDD dechlorination. This suggests that these microorganisms utilize 1,2,3-TrCDD as an electron acceptor for dehalorespiration, ultimately supporting their growth [].
Q4: Does the dechlorination of 1,2,3-TrCDD lead to changes in the carbon isotopic signature of the molecule?
A: Yes, studies show that microbial dechlorination of 1,2,3-TrCDD leads to carbon isotope fractionation. Specifically, the 2-Monochlorodibenzo-p-dioxin produced from 1,2,3-TrCDD showed a significant depletion in 13C compared to its precursor molecules []. This isotopic fractionation could potentially be used as a tool to track the biodegradation of dioxins in the environment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



